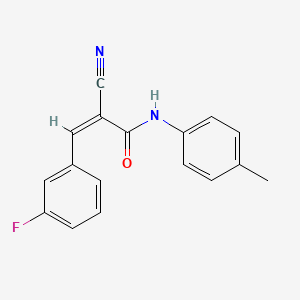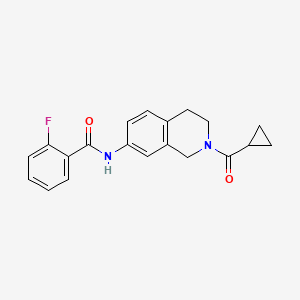
(Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). It has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
(Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide is a potent and selective inhibitor of BTK, which is a key enzyme in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide blocks the activation and proliferation of B-cells, which are involved in the pathogenesis of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Effets Biochimiques Et Physiologiques
In preclinical studies, (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide has been shown to inhibit B-cell activation, proliferation, and survival, as well as to induce apoptosis (programmed cell death) in B-cells. It has also been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in preclinical models of autoimmune diseases and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide is its high potency and selectivity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. However, one of the limitations of (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide is its low solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.
Orientations Futures
There are several future directions for the development of (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide. One direction is to optimize its pharmacokinetics and pharmacodynamics to improve its efficacy and safety in vivo. Another direction is to explore its potential for combination therapy with other drugs, such as immune checkpoint inhibitors and chimeric antigen receptor (CAR) T-cell therapy, for the treatment of B-cell malignancies. Additionally, (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide could be further studied for the treatment of other diseases, such as multiple sclerosis and psoriasis, which are also associated with B-cell dysregulation.
Méthodes De Synthèse
The synthesis of (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide involves the reaction of 3-fluorobenzaldehyde with 4-methylphenylacetonitrile to form 3-(3-fluorophenyl)-2-propenenitrile, which is then reacted with (Z)-4-(bromomethyl)-N-(4-methylphenyl)but-2-enamide to form (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
(Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide has been extensively studied in preclinical models for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has also shown promising results in preclinical models for the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-12-5-7-16(8-6-12)20-17(21)14(11-19)9-13-3-2-4-15(18)10-13/h2-10H,1H3,(H,20,21)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWWTVBOGZJROR-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2806371.png)


![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2806376.png)
![3-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2806380.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2806383.png)
![Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate](/img/structure/B2806384.png)
![3-(2-fluorobenzyl)-7-((4-(methylthio)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2806385.png)
![(E)-3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid](/img/structure/B2806386.png)
